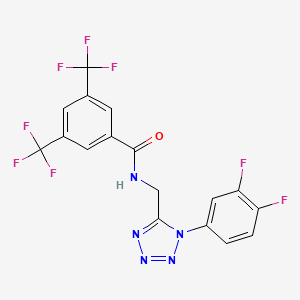![molecular formula C15H14ClN5O B2755549 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-chlorobenzamide CAS No. 2034525-28-3](/img/structure/B2755549.png)
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-chlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-chlorobenzamide” is a compound that contains a [1,2,4]triazolo[1,5-a]pyrimidine core . This core is a fused heterocyclic system that has been found in various compounds with valuable biological properties . Some of these compounds have shown herbicidal, antifungal, antitubercular, and antibacterial activities . Additionally, polycyclic systems containing this moiety have been reported as antitumor agents, corticotropin-releasing factor 1 receptor antagonists, or calcium channel modulators .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .Mechanism of Action
The mechanism of action of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-chlorobenzamide involves the inhibition of the transcription factor NF-κB. NF-κB plays a key role in the regulation of inflammation and immune responses, and is also involved in the regulation of cell proliferation, differentiation, and apoptosis. Inhibition of NF-κB by this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new therapies for a variety of diseases. This compound has been shown to inhibit the activity of the transcription factor NF-κB, which plays a key role in the regulation of inflammation and immune responses. Inhibition of NF-κB by this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-chlorobenzamide is its potent anti-inflammatory and anti-tumor properties. This compound has been shown to have a high degree of selectivity for NF-κB, making it a promising candidate for the development of new therapies for a variety of diseases. However, this compound also has some limitations for lab experiments. This compound has been shown to have poor solubility in water, which can make it difficult to use in certain experiments. In addition, this compound has been shown to have some toxicity in vivo, which can limit its use in animal studies.
Future Directions
There are several future directions for the study of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-chlorobenzamide. One area of research is the development of new formulations of this compound that improve its solubility and bioavailability. Another area of research is the development of new therapies that combine this compound with other drugs or treatments to enhance its anti-inflammatory and anti-tumor properties. Finally, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and anti-tumor properties of this compound, which could lead to the development of new therapies for a variety of diseases.
Synthesis Methods
The synthesis of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-chlorobenzamide involves a multi-step process that begins with the reaction of 3-chlorobenzoyl chloride with 3-aminopropyltriethoxysilane to form the intermediate 3-chlorobenzoylpropyltriethoxysilane. The intermediate is then reacted with 1,2,4-triazole-3-amine to form the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Scientific Research Applications
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-chlorobenzamide has been extensively studied in the field of cancer research, where it has been shown to have potent anti-inflammatory and anti-tumor properties. This compound has been shown to inhibit the activity of the transcription factor NF-κB, which plays a key role in the regulation of inflammation and immune responses. Inhibition of NF-κB by this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, making it a promising candidate for the development of new anti-inflammatory therapies.
In addition to its anti-inflammatory properties, this compound has also been shown to have potent anti-tumor properties. This compound has been shown to induce apoptosis in a variety of cancer cell lines, including breast, prostate, and pancreatic cancer cells. This compound has also been shown to inhibit the growth and metastasis of tumors in animal models, making it a promising candidate for the development of new cancer therapies.
properties
IUPAC Name |
3-chloro-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5O/c16-13-5-1-4-12(7-13)14(22)17-6-2-3-11-8-18-15-19-10-20-21(15)9-11/h1,4-5,7-10H,2-3,6H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJJADWNWIQZDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCCCC2=CN3C(=NC=N3)N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

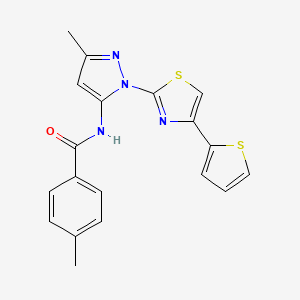
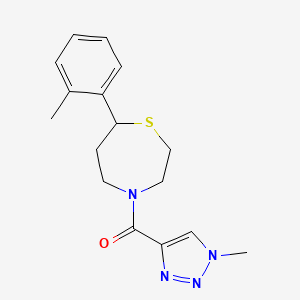
![Tert-butyl 4-amino-1-methyl-2,2-dioxo-2lambda6-thia-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2755469.png)
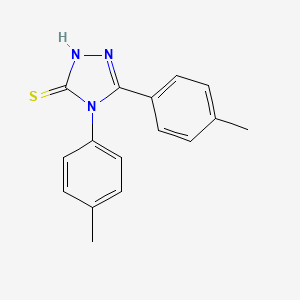

![ethyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzo[d]thiazole-6-carboxylate](/img/structure/B2755477.png)

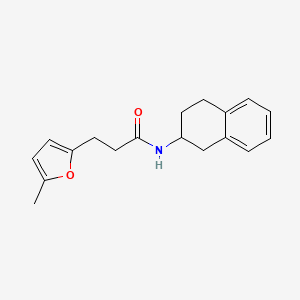
![N-[1,4-dioxo-3-(1-pyrrolidinyl)-1,4-dihydro-2-naphthalenyl]-N-(4-isopropyl-3-methylphenyl)acetamide](/img/structure/B2755480.png)
![5-Azaspiro[2.3]hexane hemioxalate](/img/structure/B2755483.png)

![Spiro[chroman-4,4'-imidazolidine]-2',5'-dione](/img/structure/B2755486.png)
